

chemical and physical properties of racemic amphetamine hydrochloride

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Compound of Interest

Compound Name: *Amphetamine Hydrochloride*

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An In-depth Technical Guide on the Chemical and Physical Properties of Racemic **Amphetamine Hydrochloride**

Introduction

Racemic **amphetamine hydrochloride** is a synthetic central nervous system (CNS) stimulant belonging to the phenethylamine class.^[1] As a salt of the racemic free base, it is composed of an equal mixture of two enantiomers: dextroamphetamine and levoamphetamine.^[2] This compound has been utilized in pharmaceuticals for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.^{[3][4]} Its hydrochloride salt form enhances stability and solubility compared to the free base, facilitating its formulation in medicinal products.^[1] This guide provides a comprehensive overview of the core chemical and physical properties of racemic **amphetamine hydrochloride**, detailed experimental protocols for their determination, and a review of its primary mechanism of action.

Chemical Properties

The chemical identity of racemic **amphetamine hydrochloride** is defined by its molecular structure, weight, and reactivity. It is the hydrochloride salt of α -methylphenethylamine.^[5] The presence of a chiral center results in two stereoisomers.^[2]

Property	Value	Reference
IUPAC Name	(2RS)-1-phenylpropan-2-aminium chloride	[6]
Synonyms	dl-Amphetamine hydrochloride, (±)-Amphetamine hydrochloride	[5]
CAS Number	2706-50-5	[5][7]
Molecular Formula	C ₉ H ₁₄ ClN	[5][7]
Molecular Weight	171.67 g/mol	[7][8]
pKa	10.1	[2]
Stability	Stable under recommended storage conditions (-20°C).	[2][9]

Physical Properties

The physical characteristics of racemic **amphetamine hydrochloride** are critical for its handling, formulation, and pharmacokinetic profile. It typically presents as a white crystalline solid.[1][10]

Property	Value	Reference
Appearance	White crystalline powder or colorless crystals.	[1][10]
Melting Point	127-129 °C or 146 °C	[7][11]
Boiling Point	201.5 - 203 °C (at 760 mmHg)	[3][7]
Odor	Odorless	[12]

Solubility Profile

The solubility of amphetamine and its salts is highly dependent on the solvent and pH. The hydrochloride salt form is generally soluble in polar solvents.[1] In acidic conditions, its solubility

in water is enhanced due to the protonation of the amine group.[13]

Solvent	Solubility	Reference
Water	Soluble / Slightly Soluble	[1][4]
Ethanol	Soluble	[4]
Methanol	Soluble	[4]
Chloroform	Insoluble	[14]
Diethyl Ether	Insoluble	[4][14]
DMF	3 mg/mL	[8]
DMSO	5 mg/mL	[8]
PBS (pH 7.2)	5 mg/mL	[8]

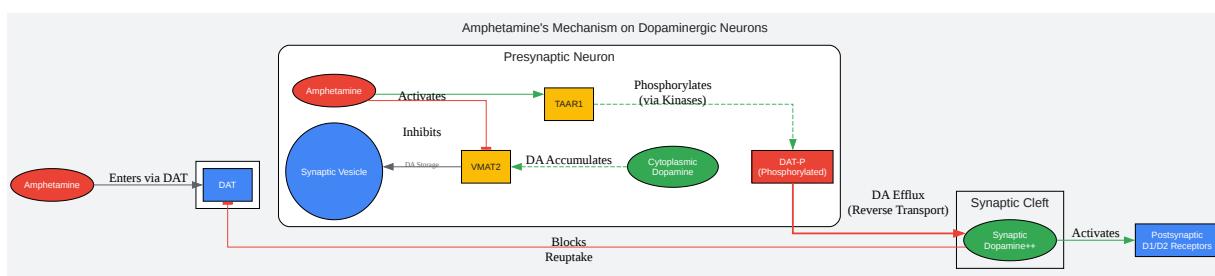
Mechanism of Action & Signaling Pathways

Amphetamine exerts its stimulant effects by increasing the synaptic concentrations of key monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin.[15] Its mechanism is multifaceted, involving the disruption of vesicular storage and the reversal of transporter function.[16][17]

- Entry into Presynaptic Neuron: Amphetamine enters the presynaptic neuron via monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), or by diffusing across the cell membrane.
- VMAT2 Inhibition: Inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine and norepinephrine into synaptic vesicles for storage. This leads to an accumulation of these neurotransmitters in the cytoplasm.[18]
- TAAR1 Activation: Amphetamine acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[17][18] Activation of TAAR1 initiates signaling cascades, including protein kinase A (PKA) and protein kinase C (PKC) pathways, which lead to the phosphorylation of the DAT and NET.[19]

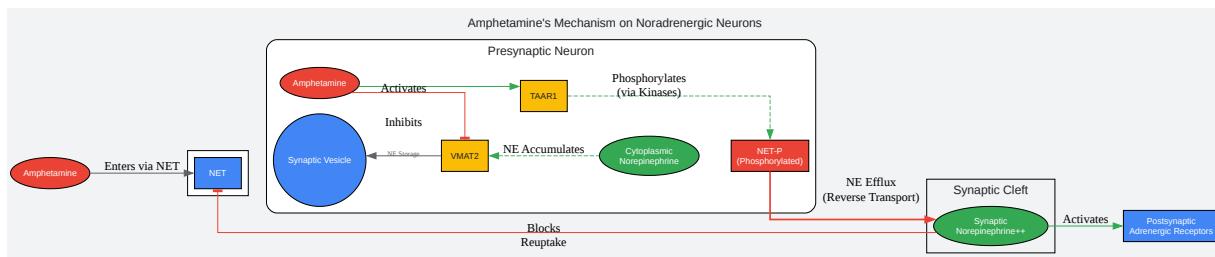
- Transporter Reversal (Efflux): The phosphorylation of DAT and NET causes them to reverse their direction of transport. Instead of taking neurotransmitters from the synapse into the neuron (reuptake), they begin to transport cytoplasmic dopamine and norepinephrine out of the neuron and into the synaptic cleft.[16][19] This non-vesicular release of neurotransmitters is a primary contributor to amphetamine's potent effects.

The combined actions of competitive reuptake inhibition, disruption of vesicular storage, and transporter-mediated efflux lead to a significant and prolonged increase in synaptic dopamine and norepinephrine levels.[15][16]



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Amphetamine's effect on the dopamine pathway.



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Amphetamine's effect on the norepinephrine pathway.

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

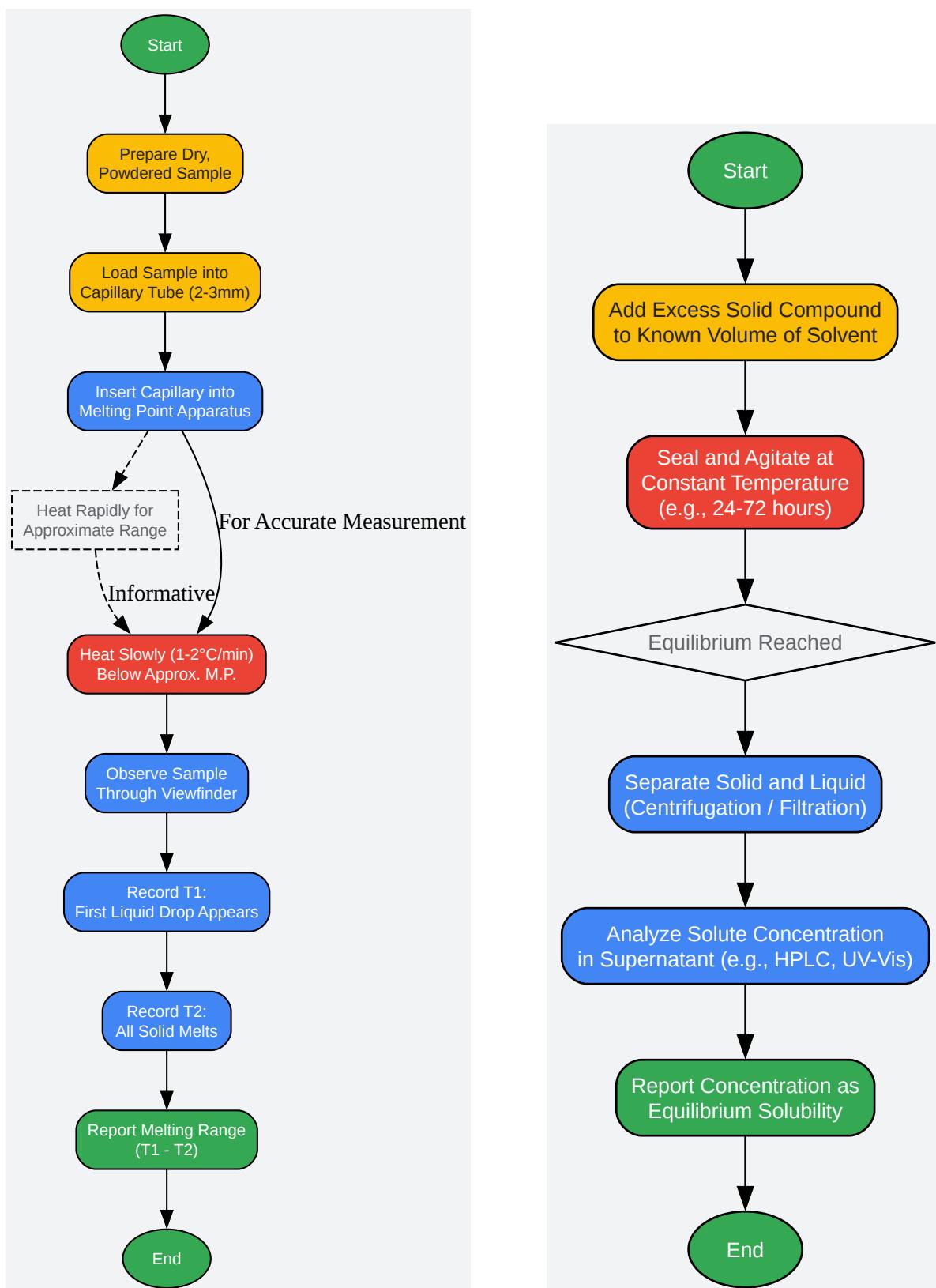
This protocol outlines the determination of the melting point range of a solid crystalline substance using a standard melting point apparatus.[20]

Methodology:

- Sample Preparation: Ensure the racemic **amphetamine hydrochloride** sample is a dry, finely ground powder.[21]
- Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end). The tube is tapped gently to pack the solid into the closed

end to a height of 2-3 mm.[21][22]

- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]
- Rapid Determination (Optional): A preliminary rapid heating is performed to quickly determine an approximate melting range. This helps in setting the parameters for the accurate measurement.[20]
- Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[20][21]
- Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1). The temperature at which the last crystal melts completely is recorded as the end of the range (T2).[20] The melting range is reported as T1-T2.

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